3-[[(4-Chlorophenyl)sulfonyl](2-furylmethyl)amino]-N-hydroxypropanimidamide
Description
3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide is a synthetic compound featuring a sulfonamide core linked to a 4-chlorophenyl group, a 2-furylmethyl substituent, and an N-hydroxypropanimidamide moiety. The sulfonamide group is common in pharmaceuticals (e.g., antibiotics, diuretics), and the N-hydroxypropanimidamide moiety resembles hydroxamic acids, which are known for metal-chelating properties and enzyme inhibition (e.g., histone deacetylase inhibitors) . The 2-furylmethyl group may enhance solubility or receptor-binding interactions compared to purely aromatic substituents.
Properties
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O4S/c15-11-3-5-13(6-4-11)23(20,21)18(8-7-14(16)17-19)10-12-2-1-9-22-12/h1-6,9,19H,7-8,10H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRCECHMLMHINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC(=NO)N)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383247 | |
| Record name | 3-[[(4-chlorophenyl)sulfonyl](2-furylmethyl)amino]-N'-hydroxypropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499769-99-2 | |
| Record name | 3-[[(4-chlorophenyl)sulfonyl](2-furylmethyl)amino]-N'-hydroxypropanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide involves several steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-furylmethylamine to form an intermediate product. This intermediate is then reacted with N-hydroxypropanimidamide under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It has shown promise as a therapeutic agent in the treatment of certain diseases, particularly in the field of oncology.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, which can lead to changes in cellular behavior. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect protein kinases and other regulatory proteins .
Comparison with Similar Compounds
Structural Classification and Key Features
The target compound is compared to structurally related analogs from the evidence, categorized by core functional groups:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Features | References |
|---|---|---|---|---|
| 3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide | C₁₄H₁₅ClN₃O₄S* | 364.8 (calc.) | Sulfonamide, 4-chlorophenyl, 2-furylmethyl, N-hydroxypropanimidamide | N/A |
| N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6, ) | C₁₀H₁₁ClN₂O₂ | 226.7 | Hydroxamic acid, cyclopropane, 4-chlorophenyl | |
| (R)-SLV 319 () | C₂₃H₂₀Cl₂N₄O₂S | 487.4 | Pyrazole ring, carboximidamide, 4-chlorophenyl sulfonyl, methyl group | |
| 5-chloro-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide () | C₁₉H₁₃Cl₃N₂O₃S | 455.7 | Benzamide core, sulfonamide, three chloro substituents |
*Calculated using standard atomic weights.
Structural and Functional Differences
- Hydroxamic Acids (Compounds 6–10, ): These feature an N-hydroxycarboxamide group but lack the sulfonamide and propanimidamide chains. Their antioxidant activity (e.g., DPPH radical scavenging) is noted, but the target compound’s furyl group and extended alkyl chain may confer distinct solubility or redox properties .
- Carboximidamide Derivatives (SLV 319, ): These incorporate a pyrazole ring and carboximidamide group, making them bulkier and more rigid than the target compound.
- Benzamide Sulfonamide (): Shares the 4-chlorophenyl sulfonamide group but uses a benzamide core instead of propanimidamide. The additional chloro substituents may increase hydrophobicity and alter target specificity .
Biological Activity
3-[(4-Chlorophenyl)sulfonylamino]-N-hydroxypropanimidamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its antibacterial properties, enzyme inhibition capabilities, and potential applications in cancer therapy, along with relevant research findings and case studies.
Chemical Structure
The compound features a complex structure that includes a sulfonamide moiety, which is known for its biological activity. The presence of the furylmethyl group enhances its interaction with biological targets.
Antibacterial Activity
Research indicates that this compound exhibits moderate to strong antibacterial effects against various strains of bacteria. Notably, it has shown significant activity against:
- Salmonella typhi
- Bacillus subtilis
A study reported that the compound demonstrated an IC50 value of 2.14 µM against urease, indicating strong inhibitory activity compared to thiourea (IC50 = 21.25 µM) .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound also acts as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. The following table summarizes the IC50 values for various derivatives of the compound:
| Compound Derivative | Enzyme Target | IC50 (µM) |
|---|---|---|
| 7l | AChE | 2.14 ± 0.003 |
| 7m | AChE | 0.63 ± 0.001 |
| 7n | AChE | 2.17 ± 0.006 |
| 7o | AChE | 1.13 ± 0.003 |
| Thiourea | Reference Standard | 21.25 ± 0.15 |
These results suggest that the synthesized compounds could serve as effective urease inhibitors, potentially offering alternatives to existing treatments after further evaluation in vivo .
Anticancer Properties
The sulfonamide functionality in the compound is linked to various anticancer activities. Studies have indicated that related compounds exhibit anti-inflammatory, anti-hepatitis, and anti-tumor properties . The mechanism of action may involve the inhibition of specific pathways critical for tumor growth and survival.
Case Studies and Research Findings
- Synthesis and Characterization : The compound was synthesized using standard organic chemistry techniques, followed by characterization using NMR and mass spectrometry to confirm its structure .
- Pharmacological Evaluation : In vitro studies demonstrated that the compound effectively binds to bovine serum albumin (BSA), suggesting good bioavailability and potential for therapeutic use .
- Comparative Analysis : A comparative study with other sulfonamide derivatives revealed that this compound has superior inhibitory effects on certain enzymes compared to traditional sulfonamides, highlighting its potential as a novel therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
